N,N,N-Triethyloctan-1-aminium bromide
Overview
Description
N,N,N-Triethyloctan-1-aminium bromide: is a quaternary ammonium compound. It is known for its surfactant properties and is used in various industrial and scientific applications. This compound is characterized by its ability to form micelles in aqueous solutions, which makes it useful in a variety of chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N,N-Triethyloctan-1-aminium bromide can be synthesized through the reaction of octyl bromide with triethylamine. The reaction typically takes place in an organic solvent such as acetonitrile or ethanol. The reaction conditions include refluxing the mixture for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or distillation to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions: N,N,N-Triethyloctan-1-aminium bromide primarily undergoes substitution reactions due to the presence of the bromide ion. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or other halide ions. The reaction conditions typically include an aqueous or alcoholic medium.
Oxidation Reactions: These reactions may involve oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Major Products:
Substitution Reactions: The major products include the corresponding substituted ammonium compounds.
Oxidation and Reduction Reactions: The products depend on the specific reagents and conditions used but generally include various oxidized or reduced forms of the original compound.
Scientific Research Applications
N,N,N-Triethyloctan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: The compound is employed in cell lysis buffers for the extraction of cellular components.
Industry: It is used in the formulation of detergents and cleaning agents due to its surfactant properties.
Mechanism of Action
The mechanism of action of N,N,N-Triethyloctan-1-aminium bromide involves its ability to disrupt cell membranes due to its surfactant properties. The compound interacts with the lipid bilayer of cell membranes, leading to increased permeability and eventual cell lysis. This property is particularly useful in applications such as cell lysis and drug delivery.
Comparison with Similar Compounds
Cetyltrimethylammonium bromide: Another quaternary ammonium compound with similar surfactant properties.
Tetra-n-butylammonium bromide: Used in similar applications but with different alkyl chain lengths.
Uniqueness: N,N,N-Triethyloctan-1-aminium bromide is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective in forming micelles and facilitating phase transfer reactions.
Properties
IUPAC Name |
triethyl(octyl)azanium;bromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H32N.BrH/c1-5-9-10-11-12-13-14-15(6-2,7-3)8-4;/h5-14H2,1-4H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FASLCARXKMYXDH-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[N+](CC)(CC)CC.[Br-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20620648 | |
Record name | N,N,N-Triethyloctan-1-aminium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20620648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13028-73-4 | |
Record name | 1-Octanaminium, N,N,N-triethyl-, bromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13028-73-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N,N-Triethyloctan-1-aminium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20620648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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